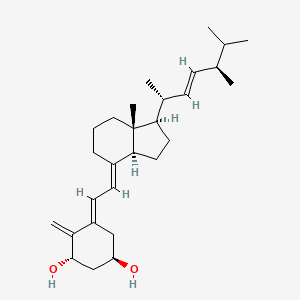

Doxercalciferol (trans)

Descripción general

Descripción

“9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol,(1a,3b,5E,7E,22E)-” is also known as Doxercalciferol . It is a Vitamin D2 analogue and a Vitamin D Receptor Activator (VDRA) .

Molecular Structure Analysis

The molecular formula of “9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol,(1a,3b,5E,7E,22E)-” is C28H44O2 . It has a double-bond stereo and 6 of 6 defined stereocentres .Physical and Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 542.3±38.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.3 mmHg at 25°C . It has a molar refractivity of 127.4±0.4 cm3, a polar surface area of 40 Å2, and a molar volume of 404.1±5.0 cm3 .Aplicaciones Científicas De Investigación

Tratamiento del Hiperparatiroidismo Secundario

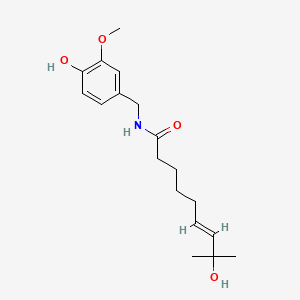

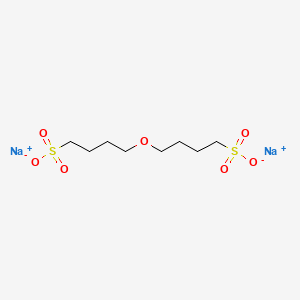

Doxercalciferol se ha utilizado desde 1999 como un profármaco para 1α,25-dihidroxivitamina D2 para el tratamiento del hiperparatiroidismo secundario {svg_1}. Esta condición se observa a menudo en pacientes con enfermedad renal crónica {svg_2}.

Tratamiento de la Hipocalcemia

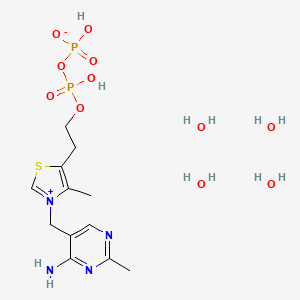

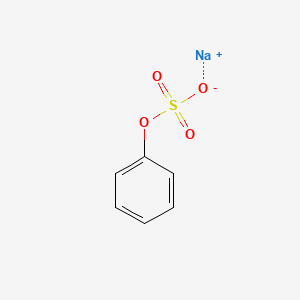

Doxercalciferol es un profármaco para la calcitriol (1α,25-dihidroxivitamina D3) y se ha utilizado ampliamente en el tratamiento de la hipocalcemia {svg_3}. La hipocalcemia es una condición en la que no hay suficiente calcio en la sangre.

Tratamiento de la Insuficiencia Renal Crónica

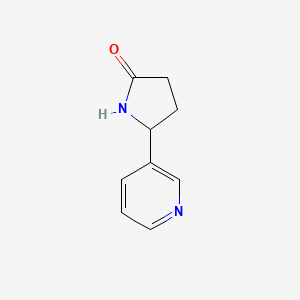

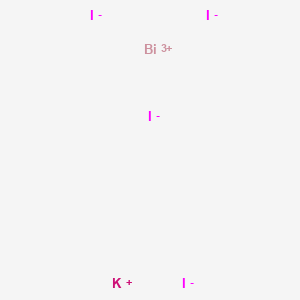

Doxercalciferol se utiliza en el tratamiento de la insuficiencia renal crónica {svg_4}. Esta es una condición en la que los riñones dejan de funcionar correctamente con el tiempo.

Tratamiento del Hipoparatiroidismo

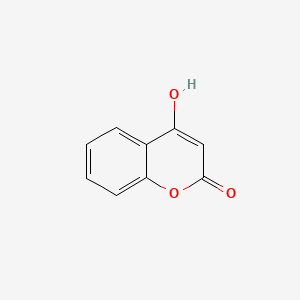

Doxercalciferol se utiliza en el tratamiento del hipoparatiroidismo {svg_5}. Esta es una condición rara en la que el cuerpo produce muy poca hormona paratiroidea.

Tratamiento de la Osteoporosis

Doxercalciferol se utiliza en el tratamiento de la osteoporosis {svg_6}. Esta es una condición que debilita los huesos y los hace frágiles y más propensos a romperse.

Aplicaciones analíticas en formulaciones farmacéuticas

Doxercalciferol se utiliza en formulaciones inyectables como ingrediente farmacéutico activo {svg_7}. Se cuantifican diversas impurezas y degradantes relacionados mediante cromatografía líquida de alta resolución con detección ultravioleta y extracción en fase sólida para mejorar la sensibilidad {svg_8}.

Mecanismo De Acción

Target of Action

The primary target of trans-Doxercalciferol is the parathyroid gland . The compound acts on this gland to suppress the synthesis and secretion of parathyroid hormone (PTH) .

Mode of Action

Trans-Doxercalciferol undergoes metabolic activation in vivo to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2) , a naturally occurring, biologically active form of vitamin D2 . This active metabolite binds to the vitamin D receptor . It acts directly on bone cells (osteoblasts) to stimulate skeletal growth, and on the parathyroid glands to suppress PTH synthesis and secretion .

Biochemical Pathways

The biologically active vitamin D metabolites, including those produced by trans-Doxercalciferol, control the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney, and, in conjunction with parathyroid hormone, the release of calcium from bone .

Pharmacokinetics

The pharmacokinetics of trans-Doxercalciferol involve its absorption, distribution, metabolism, and excretion (ADME). It undergoes metabolic activation in the liver to form the active metabolite, 1α,25-(OH)2D2 .

Result of Action

The molecular and cellular effects of trans-Doxercalciferol’s action include the stimulation of skeletal growth through its action on osteoblasts and the suppression of PTH synthesis and secretion through its action on the parathyroid glands . This results in the regulation of blood calcium levels, which are essential for various body functions .

Análisis Bioquímico

Biochemical Properties

Trans-Doxercalciferol plays a crucial role in biochemical reactions by regulating blood calcium levels, which are essential for various body functions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the vitamin D receptor (VDR), a nuclear receptor that mediates the effects of vitamin D by regulating the expression of specific genes. Trans-Doxercalciferol binds to VDR, which then forms a complex with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) in the promoter regions of target genes, leading to the regulation of gene expression .

Cellular Effects

Trans-Doxercalciferol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to suppress the synthesis and secretion of parathyroid hormone (PTH) in parathyroid cells, which is crucial for maintaining calcium homeostasis. Additionally, trans-Doxercalciferol affects the expression of genes involved in calcium and phosphate metabolism, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of trans-Doxercalciferol involves its conversion to 1α,25-dihydroxyvitamin D2 in the liver. This active form binds to the vitamin D receptor (VDR) in target cells, leading to the formation of a VDR-RXR complex. This complex then binds to vitamin D response elements (VDREs) in the DNA, regulating the transcription of genes involved in calcium and phosphate homeostasis. Additionally, trans-Doxercalciferol modulates the activity of various enzymes and proteins, including those involved in the synthesis and secretion of parathyroid hormone (PTH) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trans-Doxercalciferol have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that trans-Doxercalciferol can have sustained effects on cellular function, including the suppression of parathyroid hormone (PTH) synthesis and secretion. These effects are observed both in vitro and in vivo, indicating the compound’s potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of trans-Doxercalciferol vary with different dosages in animal models. At lower doses, the compound effectively suppresses parathyroid hormone (PTH) levels without causing significant hypercalcemia. At higher doses, trans-Doxercalciferol can lead to hypercalcemia and other adverse effects. These findings highlight the importance of careful dosage management to achieve the desired therapeutic effects while minimizing potential toxicity .

Metabolic Pathways

Trans-Doxercalciferol is involved in several metabolic pathways, primarily related to vitamin D metabolism. It undergoes hydroxylation in the liver to form 1α,25-dihydroxyvitamin D2, the active form of the compound. This active form interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The regulation of calcium and phosphate metabolism is a key aspect of trans-Doxercalciferol’s metabolic effects .

Transport and Distribution

Within cells and tissues, trans-Doxercalciferol is transported and distributed through interactions with specific transporters and binding proteins. The compound binds to vitamin D-binding protein (DBP) in the bloodstream, which facilitates its transport to target tissues. Once inside the cells, trans-Doxercalciferol is distributed to various compartments, including the nucleus, where it exerts its effects on gene expression .

Subcellular Localization

Trans-Doxercalciferol’s subcellular localization is primarily within the nucleus, where it interacts with the vitamin D receptor (VDR) to regulate gene expression. The compound may also localize to other cellular compartments, such as the cytoplasm, where it can influence various signaling pathways. Post-translational modifications and targeting signals play a role in directing trans-Doxercalciferol to specific subcellular locations, thereby modulating its activity and function .

Propiedades

IUPAC Name |

(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12+/t19-,20+,24+,25+,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXBNHCUPKIYDM-HBZIUUSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860671 | |

| Record name | 9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol, (1α,3β,5E,7E,22E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74007-20-8 | |

| Record name | 9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol, (1α,3β,5E,7E,22E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,3β,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)